molecular formula C20H24ClN3O2 B3747070 3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide

3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide

Cat. No.: B3747070
M. Wt: 373.9 g/mol
InChI Key: RTJHSOUFHCGGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. The presence of both a chlorophenyl and a methoxyphenyl group in its structure suggests potential interactions with various biological targets, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide typically involves the following steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 3-chloroaniline with ethylene glycol to form 3-chlorophenylpiperazine. This reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.

  • Amidation Reaction: : The next step involves the reaction of 3-chlorophenylpiperazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: 3-[4-(3-hydroxyphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide.

    Reduction: 3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamine.

    Substitution: 3-[4-(3-aminophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide.

Scientific Research Applications

3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antipsychotic and antidepressant agent due to its interaction with serotonin and dopamine receptors.

    Neuropharmacology: Research focuses on its effects on the central nervous system, particularly its anxiolytic and sedative properties.

    Biological Studies: It is used in studies investigating the modulation of neurotransmitter systems and their impact on behavior and mood disorders.

    Industrial Applications: Potential use in the development of new pharmaceuticals targeting neurological and psychiatric conditions.

Mechanism of Action

The mechanism of action of 3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes, as well as dopamine receptors (D2). By modulating these receptors, the compound can influence mood, anxiety, and psychotic symptoms. The exact pathways involve the inhibition of serotonin reuptake and the antagonism of dopamine receptors, leading to increased levels of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide: Similar structure but with a different substitution pattern on the phenyl ring.

    3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-hydroxyphenyl)propanamide: Similar structure with a hydroxyl group instead of a methoxy group.

    3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

The unique combination of the 3-chlorophenyl and 4-methoxyphenyl groups in 3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide provides a distinct pharmacological profile. This specific arrangement allows for selective interaction with certain neurotransmitter receptors, potentially offering therapeutic benefits with fewer side effects compared to other compounds with different substitutions.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-26-19-7-5-17(6-8-19)22-20(25)9-10-23-11-13-24(14-12-23)18-4-2-3-16(21)15-18/h2-8,15H,9-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJHSOUFHCGGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.